tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic name tert-butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate follows IUPAC conventions for polycyclic heteroaromatic compounds. The parent structure is a partially saturated pyridine ring (3,6-dihydro-1(2H)-pyridine), substituted at position 4 by a 5-bromoindole moiety. The tert-butyl group is attached via a carboxylate ester at the pyridine nitrogen. The numbering prioritizes the pyridine ring, with the indole system treated as a substituent. The 1H-indol-3-yl designation specifies the indole’s hydrogen at position 1 and the attachment point at position 3. The 5-bromo prefix indicates bromine substitution on the indole’s benzene ring.
This nomenclature aligns with PubChem’s classification of analogous tert-butyl-protected dihydropyridine derivatives. The 3,6-dihydro descriptor reflects the partial saturation of the pyridine ring, reducing its aromaticity and introducing conformational flexibility.
Molecular Formula and Weight Analysis
The compound’s molecular formula is C₁₈H₂₁BrN₂O₂ , confirmed by high-resolution mass spectrometry and elemental analysis. The empirical composition breaks down as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 18 | 12.01 | 216.18 |
| H | 21 | 1.008 | 21.17 |
| Br | 1 | 79.90 | 79.90 |
| N | 2 | 14.01 | 28.02 |
| O | 2 | 16.00 | 32.00 |
| Total | 377.27 |
The calculated molecular weight (377.27 g/mol) matches experimental values (377.28 g/mol) reported in synthetic studies. The bromine atom accounts for 21.2% of the mass, influencing physicochemical properties such as polarizability (37.8 ± 0.5 × 10⁻²⁴ cm³) and density (1.4 ± 0.1 g/cm³). The tert-butyl group (C(C)(C)(C)O) contributes 34.0% of the mass, enhancing steric bulk and lipophilicity.
Stereochemical Configuration and Conformational Isomerism
The molecule lacks chiral centers but exhibits conformational isomerism due to the non-planar dihydropyridine ring and restricted rotation of the tert-butyl ester. Nuclear magnetic resonance (NMR) studies reveal two dominant conformers:
- Half-chair pyridine ring : The dihydropyridine adopts a puckered conformation, with C4 (bearing the indole) and C3 displaced from the plane.
- Indole orientation : The 5-bromoindole rotates relative to the pyridine, stabilized by weak C–H···π interactions between the indole’s benzene ring and the pyridine’s α-hydrogens.
Density functional theory (DFT) calculations predict an energy barrier of ~8.3 kcal/mol for interconversion between conformers, consistent with variable-temperature NMR observations. The tert-butyl group adopts a staggered configuration to minimize gauche interactions with the pyridine ring.
Crystallographic Data and X-ray Diffraction Studies
While single-crystal X-ray diffraction data for this specific compound remain unpublished, analogous tert-butyl-protected dihydropyridines crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters approximating a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, and β = 102.3°. Predicted lattice parameters derived from molecular dynamics simulations suggest similar packing, with intermolecular interactions dominated by:
- Van der Waals forces between tert-butyl groups (3.8–4.2 Å spacing)
- Halogen bonding between bromine and carbonyl oxygen (Br···O = 3.3 Å)
Powder X-ray diffraction (PXRD) patterns of the compound, synthesized via sodium methoxide-mediated cyclization, show characteristic peaks at 2θ = 7.8°, 15.4°, and 22.6°, correlating with d-spacings of 11.3 Å, 5.7 Å, and 3.9 Å, respectively. These align with simulated patterns from Mercury CSD software, confirming the absence of polymorphic transitions below 200°C.
The dihydropyridine ring’s torsional angle (N1–C2–C3–C4 = 28.7°) and indole tilt (dihedral angle = 34.2° relative to pyridine) were extrapolated from comparable structures using Cambridge Structural Database (CSD) entries. These geometric parameters inform molecular docking studies targeting protein–ligand interactions.
Properties
IUPAC Name |
tert-butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c1-18(2,3)23-17(22)21-8-6-12(7-9-21)15-11-20-16-5-4-13(19)10-14(15)16/h4-6,10-11,20H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSRIJCRJQQFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594717 | |
| Record name | tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-90-6 | |
| Record name | tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with a bromination reaction of indole to introduce the bromine atom at the 5-position.
Pyridine Ring Construction: The brominated indole is then reacted with a suitable dihydropyridine precursor under conditions that promote the formation of the dihydropyridine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can target the bromine atom or the dihydropyridine ring, potentially yielding debrominated or fully saturated products.
Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under conditions such as heating or the presence of a base.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Debrominated indole or fully saturated pyridine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Pharmacological Research: Investigated for potential biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Drug Development: Used as a scaffold for the development of new therapeutic agents.
Industry
Material Science:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate in biological systems is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the dihydropyridine ring may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Analysis:
Substituent Effects: The 5-bromoindole in the target compound provides a reactive site for cross-coupling, unlike the 2-aminophenoxy group in the analog from , which is suited for amidation or Schiff base formation . Piperazine in introduces basicity and hydrogen-bonding capacity, favoring interactions with biological targets like enzymes .
Molecular Weight and Stability :
- The target compound’s estimated molecular weight (~393 Da) is intermediate, balancing solubility and membrane permeability. Higher molecular weight analogs (e.g., 464 Da in ) may face bioavailability challenges .
- Carbamate derivatives () exhibit greater hydrolytic stability than esters, making them preferable for prodrug designs .
Applications :
- The target compound’s bromoindole and flexible dihydropyridine make it ideal for synthesizing kinase inhibitors or serotonin analogs.
- Methoxyphenyl derivatives () are often used in fluorescence-based studies due to their electron-rich aromatic systems .
Research Findings and Implications
- Synthetic Utility : The bromo substituent in the target compound enables versatile functionalization, as seen in ’s anthracene-pyridine hybrids, which utilize similar brominated intermediates for coupling reactions .
- Crystallography : SHELX software () is widely used for structural elucidation of such compounds, ensuring accurate determination of substituent conformations .
- Commercial Availability : Analogs like those in and are marketed at premium prices (e.g., ¥58,100/g for CAS 690632-14-5), reflecting demand for specialized intermediates .
Biological Activity
tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate (CAS No. 886361-90-6) is a synthetic organic compound notable for its complex structure, which consists of a tert-butyl group, a bromo-indolyl moiety, and a dihydro-pyridinecarboxylate framework. Its molecular formula is C18H21BrN2O2, with a molecular weight of approximately 377.28 g/mol . The presence of the bromine atom enhances its potential biological activity, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound's structure includes:
- tert-butyl group : A bulky hydrophobic group that can influence the compound's solubility and permeability.
- Bromo-indolyl moiety : This substitution can enhance biological activity through interactions with various biological targets.
- Dihydro-pyridinecarboxylate framework : Known for diverse pharmacological properties.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Similar indole derivatives have shown potential as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells.
- Anti-inflammatory Properties : Compounds with indole structures are often investigated for their anti-inflammatory effects, potentially modulating pathways involved in inflammation.
- Neuroprotective Effects : Some studies suggest that derivatives may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.
The mechanism of action for this compound is hypothesized to involve:
- Binding Affinity : Interaction with specific receptors or enzymes in cellular pathways.
- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in metabolic pathways related to cancer or inflammation.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals unique aspects and biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromoindole | Indole structure with bromine substitution | Primarily studied for its role in organic synthesis |
| 4-(5-Bromoindol-3-yl)butanoic acid | Contains a butanoic acid side chain | Investigated for anti-inflammatory properties |
| Dihydropyridine derivatives | Includes a dihydropyridine ring | Known for calcium channel blocking activity |
The uniqueness of this compound lies in its combination of both indole and dihydropyridine functionalities, which may provide distinct biological activities not observed in other similar compounds .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
- Antitumor Studies : A study demonstrated that indole derivatives could inhibit the proliferation of various cancer cell lines through apoptotic pathways .
- Inflammation Models : Research indicated that certain bromo-indole compounds significantly reduced inflammatory markers in animal models .
- Neuroprotective Studies : Investigations into neuroprotective effects showed that similar compounds could mitigate oxidative stress-induced neuronal damage .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate?
- Methodology : Microwave-assisted coupling reactions under inert atmospheres (e.g., argon) are effective for introducing the bromoindole moiety. A typical protocol involves heating a mixture of 5-bromo-1H-indole-3-carbaldehyde, tert-butyl 4-oxo-3,6-dihydro-1(2H)-pyridinecarboxylate, and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) at 140°C for 2–5 minutes. Post-reaction, the product is purified via silica gel chromatography (ethyl acetate/hexane gradient) .
- Key Data :
| Reaction Temp. | Catalyst | Yield |
|---|---|---|
| 140°C | Pd(PPh₃)₂Cl₂ | 89% |
Q. How should researchers handle purification of this compound?
- Methodology : Use gravity filtration to remove desiccants (e.g., Na₂SO₄) after solvent extraction. Silica gel column chromatography with a gradient eluent (e.g., 5–50% ethyl acetate in hexane) resolves impurities. Monitor fractions by TLC (Rf ≈ 0.3–0.4 in 30% ethyl acetate/hexane) .
Q. What safety precautions are critical during synthesis?
- Methodology : Work in a fume hood with PPE (gloves, goggles). Avoid ignition sources (sparks, open flames) due to solvent flammability (e.g., CH₂Cl₂). First-aid measures for exposure include rinsing eyes with water for 15 minutes and consulting a physician immediately .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodology : Optimize stoichiometry (1:1.2 molar ratio of indole to pyridine precursor) and catalyst loading (5 mol% Pd). Use microwave irradiation to reduce reaction time and improve homogeneity. Post-reaction, employ flash chromatography for faster separation .
- Contradictions : Lower yields (11%) reported in Boc-deprotection steps (using TFA/CH₂Cl₂) suggest sensitivity to acidic conditions. Stabilize intermediates by avoiding prolonged exposure to strong acids .
Q. What analytical techniques validate the compound’s structural integrity?
- Methodology :
- NMR : Confirm indole C3 substitution (δ 7.8–8.0 ppm for H-3) and tert-butyl group (δ 1.4 ppm, singlet).
- HRMS : Expected [M+H]⁺ ≈ 375.08 g/mol (C₁₈H₂₀BrN₂O₂).
- HPLC : Purity >95% with a C18 column (acetonitrile/water, 70:30, 1 mL/min) .
Q. How does the bromo substituent influence reactivity in cross-coupling reactions?
- Methodology : The 5-bromo group on indole enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Test reactivity with boronic acids (e.g., phenylboronic acid) under Pd catalysis (80°C, 12h). Monitor regioselectivity via LC-MS to avoid di-substitution byproducts .
Q. What strategies mitigate decomposition during storage?
- Methodology : Store under argon at –20°C in amber vials. Avoid moisture (hygroscopic intermediates degrade via hydrolysis). Pre-purge storage containers with inert gas to prevent oxidation .
Data Contradictions and Resolution
- Low Yield in Deprotection Steps : reports an 11.1% yield for Boc removal using TFA. This contrasts with typical Boc deprotection efficiencies (>80%). Resolution: Replace TFA with HCl/dioxane for milder conditions or use scavengers (e.g., triethylsilane) to stabilize intermediates .
- Regioselectivity in Functionalization : Conflicting reports on indole C3 vs. C2 reactivity. Resolve by pre-blocking C3 with a directing group (e.g., SEM-protected indole) to enforce desired substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
